Product packaging for Vinblastine(Cat. No.:CAS No. 865-21-4)

Vinblastine

Numéro de catalogue: B1199706
Numéro CAS: 865-21-4
Poids moléculaire: 811.0 g/mol
Clé InChI: JXLYSJRDGCGARV-JQQWJEIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Early Research

The discovery of vinblastine traces back to the serendipitous investigations into the traditional medicinal uses of the Madagascar periwinkle plant, Catharanthus roseus (formerly known as Vinca (B1221190) rosea) wikipedia.orgnih.govnih.govdrugbank.commdpi.comnih.govresearchgate.net. Folk remedies in Jamaica utilized a tea from this plant for its purported anti-diabetic effects wikipedia.orgnih.govnih.govresearchgate.net. In the 1950s, Canadian scientists Robert Noble and Charles Thomas Beer at the University of Western Ontario began researching extracts from the plant wikipedia.orgutppublishing.com.

Their pivotal observation emerged when rabbits, injected with plant extracts to study the plant's alleged anti-diabetic properties, unexpectedly died from bacterial infections due to a significant decrease in white blood cells wikipedia.orgnih.govnih.gov. This unforeseen outcome led to the crucial hypothesis that the active compound might be effective against cancers involving white blood cells, such as lymphoma wikipedia.orgnih.govnih.govresearchgate.net. This compound was subsequently isolated in 1958 wikipedia.orgutppublishing.com. The initial clinical trials for this compound followed in 1959 utppublishing.com. This discovery, alongside that of its closely related analogue vincristine (B1662923), spurred extensive efforts by the United States National Cancer Institute (NCI) to identify other plant-derived anticancer agents mdpi.com.

Classification and Structural Characteristics within Vinca Alkaloids

This compound is classified as a vinca alkaloid, a group of naturally occurring or semi-synthetic nitrogenous bases derived from the Catharanthus roseus plant nih.govnih.govdrugbank.commdpi.com. These compounds are characterized by their intricate dimeric chemical structures, which are formed from the coupling of two distinct multiringed units: an indole (B1671886) nucleus, specifically catharanthine (B190766), and a dihydroindole nucleus, known as vindoline (B23647) nih.govnih.govdrugbank.commdpi.com.

The chemical formula for this compound is C₄₆H₅₈N₄O₉ wikipedia.orgnih.gov. It is biosynthetically formed through the coupling of catharanthine (C₂₁H₂₄N₂O₂) and vindoline (C₂₅H₃₂N₂O₆) mdpi.comsciensage.infompg.de. A notable structural distinction exists between this compound and its well-known counterpart, vincristine. While both share an identical upper velbanamine subunit and nearly identical vindoline-derived lower subunits, they differ at a single substitution on the indole nitrogen of the vindoline skeleton: this compound possesses a methyl group, whereas vincristine features a formyl group nih.govmdpi.comacs.org. This seemingly minor structural variation leads to distinct biological profiles for each compound nih.gov.

General Significance in Chemical Biology and Natural Product Research

This compound holds significant importance in chemical biology and natural product research due to its complex molecular architecture and its profound interactions with cellular machinery. As a natural product, its intricate dimeric alkaloid structure has been a subject of considerable interest, inspiring rigorous studies into its biosynthesis and chemical synthesis pnas.org.

A key contribution of this compound to chemical biology lies in its role as one of the pioneering small molecules identified to bind to tubulin and inhibit microtubule formation and mitosis pnas.org. This interaction established tubulin as a critical target in oncology and provided a foundational understanding of a mechanism of action that remains central to drug discovery today pnas.org.

In natural product research, the study of this compound's biosynthesis in Catharanthus roseus has provided invaluable insights into complex metabolic pathways within plants. Research has revealed that the entire biosynthetic pathway for this compound is compartmentalized and organized across three distinct cell types within the plant: specialized cells associated with vascular bundles (IPAP), epidermal cells, and rare idioblast cells mpg.de. Understanding these cellular and biochemical intricacies is crucial for elucidating how complex natural products are formed in biological systems mpg.de.

Furthermore, advances in the total synthesis of this compound have facilitated the creation of novel, more potent analogues that are otherwise inaccessible through traditional natural product derivatization, late-stage functionalization, or biosynthetic methods pnas.orgacs.org. This highlights how synthetic chemistry can expand upon the chemical diversity found in nature, allowing for systematic structure-function studies and the exploration of new chemical space to optimize the properties of natural products for various biological applications pnas.orgacs.org. The study of this compound continues to inspire the development of powerful new synthetic methodologies, underscoring its enduring significance in both chemical biology and natural product research acs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H58N4O9 B1199706 Vinblastine CAS No. 865-21-4

Propriétés

Key on ui mechanism of action

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death.
Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity.
Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures.
... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage.
Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect.

Numéro CAS

865-21-4

Formule moléculaire

C46H58N4O9

Poids moléculaire

811.0 g/mol

Nom IUPAC

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

Clé InChI

JXLYSJRDGCGARV-JQQWJEIDSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

SMILES isomérique

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

SMILES canonique

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Color/Form

Solvated needles from methanol

melting_point

211-216 °C

Autres numéros CAS

865-21-4

Description physique

Solid

Durée de conservation

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

Solubilité

Negligible
ODORLESS & HYGROSCOPIC;  WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether;  soluble in alcohols, acetone, ethyl acetate, chloroform

Synonymes

cellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine

Pression de vapeur

1.03X10-27 mm Hg at 25 °C (est)

Origine du produit

United States

Vinblastine Biosynthesis and Production Methodologies

Natural Biosynthesis Pathway in Catharanthus roseus

The biosynthesis of vinblastine in Catharanthus roseus is a highly complex process, involving over 50 biosynthetic events and more than 30 enzymatic steps. oup.comhep.com.cnacs.orgfrontiersin.org This elaborate pathway begins with the condensation of two primary precursors: secologanin, derived from the terpenoid pathway, and tryptamine, originating from the indole (B1671886) pathway. These two molecules combine to form strictosidine (B192452), a pivotal intermediate that serves as the common precursor for all terpenoid indole alkaloids (TIAs) produced by the plant. hep.com.cnwikipedia.orgnih.govmdpi.com

This compound itself is a bisindole alkaloid, meaning it is formed from the dimerization of two distinct monomeric indole alkaloids: vindoline (B23647) and catharanthine (B190766). oup.comhep.com.cnwikipedia.orgnih.govmdpi.comwikipedia.orgeurekalert.orgresearchgate.nettaylorandfrancis.comnih.gov Vindoline's biosynthesis proceeds from tabersonine (B1681870) through a well-established six-step enzymatic pathway. hep.com.cnmdpi.comsciensage.infowikipedia.org While catharanthine is also derived from strictosidine, the precise enzymatic steps and mechanisms involved in its formation are less comprehensively understood compared to vindoline. wikipedia.orgwikipedia.org

A critical step in this compound biosynthesis is the dimerization of vindoline and catharanthine, which yields α-3',4'-anhydrothis compound (AHVB). hep.com.cnwikipedia.orgnih.govmdpi.comresearchgate.net This condensation reaction is specifically catalyzed by a vacuolar class III peroxidase known as CrPrx1 (peroxidase 1). hep.com.cnwikipedia.orgmdpi.comresearchgate.net AHVB then acts as the common precursor for the subsequent formation of dimeric alkaloids, including this compound and vincristine (B1662923). hep.com.cnwikipedia.orgnih.gov However, the exact enzymes responsible for the conversion of AHVB to this compound, and subsequently to vincristine, have not yet been fully characterized or isolated. hep.com.cnwikipedia.orgnih.gov

Key enzymes identified in the vindoline biosynthetic pathway, converting tabersonine to vindoline, include tabersonine 16-hydroxylase (T16H), desacetoxyvindoline 4-hydroxylase (D4H), and deacetylvindoline-4-O-acetyltransferase (DAT). hep.com.cnmdpi.comresearchgate.net The entire pathway, from the yeast native metabolites geranyl pyrophosphate and tryptophan to this compound, involves approximately 30 enzymatic steps and one chemical step. oup.comnih.gov

The biosynthesis of terpenoid indole alkaloids (TIAs) in Catharanthus roseus is spatially compartmentalized within different cell types of the plant, demonstrating an intricate division of labor. biorxiv.orgresearchgate.netacs.orgpnas.org The initial stages of the pathway, including the methylerythritol phosphate (B84403) (MEP) and iridoid stages that lead to the production of secologanin, occur within specialized internal phloem-associated parenchyma (IPAP) cells. biorxiv.orgacs.orgpnas.org Subsequently, the alkaloid scaffolding steps, which involve the formation of strictosidine and its conversion into monomeric alkaloids like vindoline and catharanthine, take place in the epidermal cells. biorxiv.orgacs.orgpnas.org The final known steps of the pathway, encompassing the complete biosynthesis of vindoline and the crucial dimerization reaction that forms this compound precursors, are localized to rare and specialized cells known as idioblasts and laticifer cells, which are distributed throughout the plant's leaves. biorxiv.orgresearchgate.netacs.orgpnas.org Both vindoline and catharanthine are predominantly accumulated in the leaf tissue of C. roseus. wikipedia.org

Challenges of Traditional Natural Extraction

Traditional methods for extracting this compound from Catharanthus roseus present significant challenges due to the compound's inherently low concentration within the plant. oup.comwikipedia.orgnih.govtandfonline.comnih.govresearchgate.netijpsr.comsld.cu Producing a mere gram of this compound can necessitate over 2000 kg of dried leaves, or approximately 500 kg for 1 gram, highlighting the inefficiency and high resource demand of natural extraction. oup.comsld.cu The complex chemical structure of this compound also renders direct chemical synthesis difficult and cost-prohibitive. oup.comeurekalert.org Furthermore, the reliance on plant cultivation makes the supply chain vulnerable to various external factors, including plant diseases, natural disasters, and disruptions in global logistics. oup.com Conventional extraction techniques such as Soxhlet extraction, ultrasonication, and reflux often suffer from drawbacks like extended preparation times and low extraction efficiency. nih.gov

Biotechnological Approaches for Enhanced this compound Production

Given the limited natural supply and high global demand for this compound, there is an urgent need for alternative, more cost-effective, and sustainable production methods. oup.comijpsr.comsld.cuopenaccesspub.org Biotechnological strategies have emerged as promising avenues to enhance this compound production. These approaches include various in vitro culture techniques such as hairy root culture, callus cultures, shoot cultures, and cell suspension cultures. ijpsr.comsld.cuopenaccesspub.orggoogle.comnih.gov Additionally, metabolic engineering and the strategic use of elicitors (molecules that stimulate secondary metabolite production) are being explored to boost alkaloid accumulation. ijpsr.comsld.cuopenaccesspub.orggoogle.comnih.gov

A significant breakthrough in this compound production has been achieved through synthetic biology and genetic engineering, enabling the de novo biosynthesis of its precursors in microbial cell factories. oup.comeurekalert.orgnih.govuq.edu.auannualreviews.org Saccharomyces cerevisiae, commonly known as baker's yeast, has proven to be a highly adaptable chassis organism for this purpose. oup.comeurekalert.orgnih.govuq.edu.auannualreviews.org

Researchers have successfully reprogrammed engineered yeast strains to synthesize both vindoline and catharanthine. oup.comeurekalert.orgnih.gov This achievement involved the complex reconstitution of a 31-step biosynthetic pathway in yeast, requiring the expression of 34 heterologous genes from plants and the optimization of 10 native yeast genes to improve the supply of key precursors. oup.comnih.gov One study reported notable production titers of these precursors in engineered yeast strains via shake flask fermentation:

CompoundTiter (μg/L)
Catharanthine527.1
Vindoline305.1

Data based on shake flask fermentation in engineered Saccharomyces cerevisiae strains. eurekalert.org

While the biosynthesis of the monomeric precursors in yeast has been successful, the final step—the enzymatic condensation of vindoline and catharanthine to form this compound—has presented challenges for direct expression in yeast. Consequently, this critical dimerization step currently requires an in vitro chemical coupling. oup.com This in vitro chemical coupling of purified vindoline and catharanthine from engineered yeast has successfully yielded this compound at a concentration of 23.9 μg/L. oup.com This biotechnological approach offers a promising pathway for a stable and independent supply chain for this compound, reducing reliance on plant cultivation. oup.com

Molecular and Cellular Mechanisms of Action of Vinblastine

Cell Cycle Perturbations

The disruption of microtubule dynamics and mitotic spindle formation by vinblastine has profound effects on the progression of the cell cycle.

The primary cellular response to this compound is an arrest of the cell cycle in the M phase (mitosis). mycancergenome.orgresearchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint. researchgate.net This checkpoint is a surveillance mechanism that ensures all chromosomes are properly attached to the spindle microtubules before allowing the cell to proceed to anaphase. researchgate.net By preventing the correct formation and function of the mitotic spindle, this compound ensures that this checkpoint is not satisfied, leading to a prolonged halt in metaphase. patsnap.comdrugbank.com Studies in various cell lines, including MOLT-4 cells, have demonstrated that this compound can induce a potent M-phase arrest. nih.govresearchgate.net This mitotic arrest ultimately triggers apoptotic pathways, leading to programmed cell death. patsnap.comresearchgate.net

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for its anticancer activity. patsnap.com The process is initiated following the disruption of microtubule dynamics, which leads to mitotic arrest. patsnap.com This arrest triggers a cascade of signaling events that converge on the core apoptotic machinery.

A key event in this compound-induced apoptosis is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov this compound treatment leads to the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govresearchgate.net This phosphorylation can be mediated by the c-Jun N-terminal kinase (JNK) pathway. nih.gov The functional consequence of this phosphorylation is complex and appears to be part of a coordinated cycle, with a prolonged phosphorylation phase preceding the onset of apoptosis, and dephosphorylation correlating with the initiation of apoptosis. researchgate.net

Furthermore, this compound induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov This is accompanied by a conformational change in Bax, leading to its activation and oligomerization, which are crucial steps for mitochondrial outer membrane permeabilization. nih.gov Overexpression of Bcl-xL has been shown to inhibit this compound-induced Bax activation and dimerization, thereby preventing apoptosis. nih.gov

The apoptotic cascade further involves the activation of caspases, a family of proteases that execute the final stages of apoptosis. doi.org this compound treatment has been shown to lead to the activation of caspase-3. doi.org The inhibition of protein synthesis can block this compound-induced apoptosis, suggesting that the synthesis of certain proteins is required for the apoptotic process to occur. doi.org

The table below summarizes the key molecular events in this compound-induced apoptosis.

Molecular EventProtein/Molecule InvolvedCellular LocationConsequence
PhosphorylationBcl-2, Bcl-xLMitochondriaModulation of anti-apoptotic function
Translocation and ActivationBaxCytosol to MitochondriaPro-apoptotic activity, mitochondrial permeabilization
Protease ActivationCaspase-3CytoplasmExecution of apoptosis

Cell Cycle Phase-Independent Apoptosis Induction

While this compound is known to cause a cell cycle arrest in the G2/M phase due to its effects on the mitotic spindle, it can also induce apoptosis in a manner that is independent of the cell cycle phase. nih.govnih.gov This is particularly observed in certain types of leukemia and lymphoma cells. nih.govnih.gov

This acute, cell cycle phase-independent apoptosis is often dependent on the activation of the c-Jun N-terminal kinase (JNK). nih.govnih.gov In some cell lines, this compound alone can trigger this rapid apoptosis. nih.govnih.gov In others, the sensitization to this compound-induced apoptosis can be achieved by inhibiting the MEK/ERK signaling pathway. aacrjournals.org For instance, the MEK inhibitor PD98059 has been shown to dramatically accelerate this compound-mediated apoptosis in ML-1 leukemia cells, with cell death occurring within hours across all phases of the cell cycle. nih.gov

The mechanism behind this sensitization involves the regulation of the anti-apoptotic protein Mcl-1. nih.govaacrjournals.org this compound can induce the rapid upregulation of Mcl-1, which acts as a protective response, preventing cells from undergoing apoptosis in the G1, S, or G2 phases of the cell cycle. aacrjournals.org Inhibition of Mcl-1 expression, either through MEK inhibitors or by other means, allows this compound to induce apoptosis irrespective of the cell cycle phase. nih.govaacrjournals.org

The following table outlines the differential apoptotic response to this compound based on cell cycle phase.

Cell Cycle PhaseApoptotic Response to this compoundKey Mediators
G2/MMitotic arrest-dependent apoptosisDisruption of mitotic spindle
G1, S, G2Can undergo acute, phase-independent apoptosisJNK activation, Mcl-1 inhibition

Broader Cellular Pathway Interactions

Influence on DNA and RNA Synthesis

This compound's primary mechanism of action is the disruption of microtubule function. wikipedia.org However, it also exerts effects on the synthesis of nucleic acids. In tumor cells, this compound can inhibit DNA repair mechanisms and RNA synthesis. nih.gov It has been shown to block DNA-dependent RNA polymerase. nih.gov Specifically, this compound sulfate (B86663) has been found to inhibit RNA synthesis in human cells in vitro. nih.gov This inhibition preferentially affects the synthesis of 28s and 18s ribosomal RNA (rRNA), with a lesser impact on transfer RNA (tRNA). nih.gov The evidence suggests that this compound interferes with both the synthesis and the processing of the nucleolar RNA precursors of rRNA. nih.gov

Alteration of Intracellular Transport Processes

Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in various intracellular transport processes, including the movement of organelles and vesicles. patsnap.com By disrupting microtubule dynamics, this compound inevitably affects these transport systems. patsnap.com In non-dividing cells, this compound can perturb the positioning of organelles. researchgate.net It has been observed that treatment with this compound can lead to the aggregation of the endoplasmic reticulum and the co-localization of mitochondria with these aggregates. researchgate.net Furthermore, this compound has been shown to affect vesicular trafficking, with observations in rats indicating an enhanced fusion between autophagosomes and lysosomes in liver cells, as well as an increased number of lysosomes in bile canaliculi cells. mdpi.com These alterations in intracellular transport can place additional stress on cancer cells, potentially contributing to the induction of apoptosis. patsnap.com

Interaction with Microtubule-Associated Proteins (e.g., Stathmin)

The effects of this compound on microtubule dynamics can be modulated by microtubule-associated proteins (MAPs). One such protein is stathmin, a protein that regulates microtubule dynamics. aacrjournals.org There is a functional link between stathmin and microtubule-targeting agents like this compound. nih.gov Research has shown that stathmin can increase the binding of this compound to tubulin, and conversely, this compound increases the binding of stathmin to tubulin. nih.govresearchgate.net This suggests that stathmin can act as a modulator of this compound's activity. nih.gov The level of stathmin expression in tumor cells can influence their sensitivity to this compound. aacrjournals.org Overexpression of stathmin has been associated with decreased sensitivity to this compound to a certain extent. aacrjournals.org

Regulation of Anti-Apoptotic Proteins (e.g., Mcl-1) and Signaling Pathways (e.g., ERK)

This compound's induction of apoptosis is intricately linked to its modulation of key intracellular signaling pathways and anti-apoptotic proteins. The cellular response to this compound is not uniform and often depends on a delicate balance between pro-apoptotic and pro-survival signals, which can vary between different cancer cell types. Key among these are the Extracellular signal-Regulated Kinase (ERK) pathway and the Myeloid Cell Leukemia 1 (Mcl-1) anti-apoptotic protein.

In many cancer cells, the ERK signaling pathway functions as a pro-survival signal. However, this compound's effect on this pathway can be context-dependent. In some instances, such as in KB-3 carcinoma cells, this compound has been shown to cause the inactivation of ERK. nih.gov The inhibition of ERK signaling through a MEK inhibitor like U0126 was found to potentiate the cytotoxic effects of this compound, suggesting that the ERK pathway provides a survival signal against this compound-induced damage. nih.gov

Conversely, in other cell types like ML-1 myeloid leukemia cells, this compound treatment can lead to a protective response involving the rapid induction of the anti-apoptotic protein Mcl-1. nih.govaacrjournals.orgaacrjournals.org This induction of Mcl-1 is a critical survival mechanism that some cancer cells employ to resist the acute apoptotic effects of this compound. nih.govnih.gov Research has demonstrated that this upregulation of Mcl-1 is dependent on the MEK-ERK signaling pathway. nih.govaacrjournals.org Therefore, in these cells, this compound paradoxically activates a survival pathway that leads to the expression of a protein that counters its primary cytotoxic effect.

The critical role of Mcl-1 in protecting cells from this compound-induced apoptosis has been confirmed through experiments where its expression or function is inhibited. nih.gov When the ERK pathway is blocked using inhibitors such as PD98059, the this compound-induced upregulation of Mcl-1 is suppressed. nih.govaacrjournals.orgaacrjournals.org This suppression dramatically accelerates apoptosis, causing cell death within hours and occurring across all phases of the cell cycle. nih.govnih.govaacrjournals.org This suggests that the induction of Mcl-1 prevents cells from undergoing immediate apoptosis, and when this protection is removed, the cells rapidly succumb to this compound's effects. nih.govaacrjournals.org This protective role was further confirmed by specifically targeting Mcl-1 with shRNA, which also resulted in a marked increase in this compound-induced apoptosis. nih.gov

In addition to the ERK/Mcl-1 axis, this compound also strongly activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family often associated with stress responses and apoptosis. nih.govcellsignal.com The activation of JNK appears to be a crucial pro-apoptotic signal in this compound-induced cell death. nih.govnih.gov Studies using JNK inhibitors have shown that they can protect cells from the acute apoptosis induced by this compound, confirming the pathway's pro-death role in this context. nih.govnih.gov In ML-1 cells, acute apoptosis occurs when JNK is activated while the protective ERK/Mcl-1 pathway is inhibited. aacrjournals.orgaacrjournals.org

The interplay between these pathways highlights the complexity of this compound's mechanism of action. The ultimate fate of a cancer cell exposed to this compound may depend on the relative activation state of pro-apoptotic pathways like JNK versus pro-survival pathways like ERK/Mcl-1.

Table 1: Effect of this compound on Key Signaling Pathways and Apoptotic Regulators in Cancer Cell Lines

Cell LineEffect on ERK PathwayEffect on JNK PathwayEffect on Mcl-1 ExpressionOutcome of ERK InhibitionReference
ML-1 (Myeloid Leukemia)Induces Mcl-1 via ERK activationStrongly activates (pro-apoptotic)Rapidly induced (protective)Suppresses Mcl-1; accelerates apoptosis nih.govaacrjournals.orgaacrjournals.org
KB-3 (Carcinoma)InactivationStrongly activatesNot reportedPotentiates cytotoxicity nih.gov
Jurkat (T-cell Leukemia)Not reportedNo detectable activationNot reportedNot reported nih.gov
NB4 (Promyelocytic Leukemia)ActivationNot reportedVery low to undetectableNot reported nih.gov

Preclinical Antiangiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, this compound has demonstrated significant antiangiogenic properties in preclinical studies. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The antiangiogenic activity of this compound is notably observed at very low, non-cytotoxic concentrations, suggesting a mechanism distinct from its mitotic-inhibitory action at higher doses. nih.govresearchgate.net

In vitro studies using human umbilical vein endothelial cells (HUVECs), a key cell type involved in angiogenesis, have shown that this compound can inhibit multiple critical steps in the angiogenic process. At non-toxic picomolar concentrations, this compound effectively impairs endothelial cell proliferation, chemotaxis (directed migration), and their ability to form capillary-like structures on a Matrigel substrate. nih.govresearchgate.net This suggests that this compound can disrupt the fundamental behaviors of endothelial cells required to build new blood vessels. Interestingly, these low concentrations did not affect the proliferation of other cell types, such as fibroblasts or lymphoid tumor cells, highlighting a degree of selectivity for endothelial cells. nih.gov

The in vivo antiangiogenic potential of this compound has been confirmed in the chick embryo chorioallantoic membrane (CAM) assay, a widely used model for studying blood vessel formation. nih.govtandfonline.com In this model, this compound exhibited a dose-dependent inhibition of angiogenesis at concentrations that were not cytotoxic. nih.gov The antiangiogenic effects were found to be reversible; once the drug was removed, normal vessel growth could resume, further supporting that the mechanism at these low doses is not based on irreversible cytotoxicity. nih.gov Ultrastructural analysis revealed that the impairment of endothelial cell function was associated with a subtle and reversible disturbance of the cytoskeleton. nih.gov

The combination of this compound with other agents has also been explored for enhanced antiangiogenic and antitumor effects. For instance, the combined treatment of this compound and rapamycin (B549165) was shown to inhibit angiogenesis in a neuroblastoma model. aacrjournals.org This combination led to the downregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, which are central regulators of the angiogenic process. aacrjournals.org This indicates that this compound can contribute to antiangiogenic outcomes by modulating key signaling pathways that control blood vessel development.

Table 2: Summary of Preclinical Studies on the Antiangiogenic Effects of this compound

Experimental ModelThis compound Concentration/DoseKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs) in vitro0.1 - 1 pmol/L (non-cytotoxic)Inhibited proliferation, chemotaxis, and morphogenesis on Matrigel. No effect on MMP secretion. nih.gov
Chick Embryo Chorioallantoic Membrane (CAM) in vivo0.5 - 1 pmol/LDose-dependent antiangiogenic activity. Effects were reversible and non-toxic. nih.gov
Chick Embryo Chorioallantoic Membrane (CAM) in vivoNot specifiedDemonstrated dose-response antiangiogenic activity. tandfonline.com
Human Neuroblastoma Model (in vivo and CAM assay)1 nmol/L (in vitro)Combined with rapamycin, inhibited angiogenesis, and down-modulated VEGF and VEGFR-2. aacrjournals.org

Advanced Synthetic Chemistry and Vinblastine Analog Design

Challenges and Advances in Total Synthesis of Vinblastine

The total synthesis of this compound is a complex undertaking due to its dimeric structure, which comprises two distinct indole (B1671886) alkaloids, vindoline (B23647) and catharanthine (B190766), linked by a sterically hindered C16'–C21' bond. The molecule possesses multiple stereocenters, further complicating its chemical synthesis. Early synthetic strategies were often lengthy and inefficient, making them unsuitable for producing the quantities of material needed for extensive biological evaluation or for the systematic exploration of structure-activity relationships. For many years, the primary source of this compound and its analogs was semi-synthesis, starting from the naturally occurring monomeric precursors.

These advances in total synthesis have been instrumental in enabling the creation of previously inaccessible analogs of this compound. semanticscholar.orgresearchgate.net By having a reliable and efficient synthetic route, chemists can now systematically modify different parts of the molecule to probe their importance for biological activity and to design new derivatives with enhanced properties. nih.govnih.gov This has paved the way for detailed structure-activity relationship studies and the discovery of novel analogs with superior potency and the ability to overcome clinical resistance. semanticscholar.orgresearchgate.net

Synthetic Methodologies for Novel this compound Analogs

The ability to synthesize this compound from the ground up has provided a platform for the creation of a diverse range of analogs. These synthetic efforts have focused on modifying both the vindoline and catharanthine moieties, designing chemically altered derivatives, and synthesizing hybrid molecules and conjugates to explore new therapeutic possibilities.

Functionalization of Vindoline and Catharanthine Moieties

Systematic modifications of both the "upper" catharanthine (or velbenamine) and the "lower" vindoline portions of this compound have been explored to understand their roles in the molecule's biological activity. acs.org Historically, most modifications were made to the more chemically accessible vindoline subunit. However, advances in synthetic chemistry have enabled deep-seated structural changes to the core ring system of vindoline, as well as modifications to the catharanthine moiety. nih.gov

For the vindoline subunit, researchers have investigated the importance of various functional groups. For example, systematic replacement of the C5 ethyl group revealed its crucial role in the molecule's activity, with even minor changes leading to a significant loss of potency. nih.gov Furthermore, deep-seated modifications to the vindoline core, such as altering the ring sizes, have provided unexpected insights into the structural requirements for potent activity. nih.gov

On the catharanthine side, modifications have been made to the aromatic ring and other positions. For instance, the introduction of substituents at the C12' position has been achieved through the synthesis of versatile intermediates like 12'-iodothis compound, which can then be used in transition metal-catalyzed cross-coupling reactions to introduce a variety of functional groups. nih.govnih.gov

Design and Synthesis of Chemically Modified Derivatives

A key area of analog design has been the synthesis of derivatives with modifications at specific, previously inaccessible positions. A notable example is the functionalization of the C20' position. Through a unique Fe(III)/NaBH4-mediated alkene functionalization of anhydrothis compound, chemists have been able to introduce an amino group at this position, creating 20'-aminothis compound. nih.govnih.gov This intermediate has served as a versatile precursor for the synthesis of a wide array of C20' urea and amide derivatives. nih.govnih.gov

The synthesis of these derivatives typically involves the acylation of 20'-aminothis compound with acid chlorides or the coupling with carboxylic acids. nih.gov This approach has led to the discovery of analogs with remarkable potency, some exceeding that of this compound by over 10-fold. acs.org These findings highlight the significant impact that modifications at the C20' position can have on the biological activity of the molecule.

Synthesis of Hybrid Molecules and Conjugates

To explore novel mechanisms of action and to potentially enhance the therapeutic index of this compound, researchers have synthesized hybrid molecules and conjugates. This strategy involves linking this compound or its precursors to other biologically active molecules or to carrier molecules that can facilitate targeted delivery.

For example, anhydrothis compound and vinorelbine have been hybridized with other microtubule-targeting agents like colchicine, podophyllotoxin, and a derivative of paclitaxel (baccatine III). nih.gov These hybrid molecules are designed to interact with different binding sites on tubulin, potentially leading to synergistic or novel biological effects. Additionally, this compound has been conjugated to carrier peptides, such as oligoarginine, to potentially improve its cellular uptake and overcome drug resistance mechanisms. nih.gov The monomeric precursor, vindoline, which is inactive on its own, has also been coupled with various pharmacophores to create new bioactive conjugates. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The development of robust synthetic routes to this compound and its analogs has enabled detailed investigations into the relationship between their chemical structure and biological activity. These structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its interaction with its biological target, tubulin, and for the rational design of more effective anticancer agents.

Correlation of Structural Modifications with Tubulin Binding Affinity

The primary mechanism of action of this compound is its ability to bind to tubulin, thereby disrupting the assembly of microtubules and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Therefore, a key aspect of SAR studies is to correlate structural modifications of this compound analogs with their tubulin binding affinity.

It has been shown that the addition of new structural features can enhance tubulin binding affinity and functional activity. nih.govresearchgate.net For instance, certain C20' urea derivatives of this compound not only exhibit extraordinary potency but also show improved activity against drug-resistant cell lines. acs.org Importantly, studies have confirmed that the enhanced functional activity of these analogs correlates directly with their increased affinity for tubulin. nih.govnih.gov

Interestingly, the tubulin binding site around the C20' position of this compound appears to be surprisingly accommodating. nih.gov Some analogs with very large substituents at this position have been found to bind to tubulin with an affinity matching or even exceeding that of this compound itself. nih.gov This suggests that the this compound binding site on tubulin is flexible and can reorganize to accommodate a range of structural modifications. nih.gov

The following table summarizes the relative potency and tubulin binding affinity of selected this compound analogs, illustrating the impact of structural modifications.

CompoundModificationRelative Potency (vs. This compound)Relative Tubulin Binding Affinity (vs. This compound)
This compound -11
C20' N,N-dimethylurea analog C20' urea derivative~3-fold more potentSlightly better
C20' biphenylurea analog C20' urea derivativeApproximately equipotentMatches or slightly exceeds
Extended C20' urea analogs C20' urea derivatives~100-fold more potentMuch greater affinity
10'-Fluorothis compound Fluorination of catharanthine~10-fold more potentStronger binding affinity
Vindoline C5 methyl analog C5 ethyl replaced with methyl~10-fold less potentNot specified
Vindoline C5 hydrogen analog C5 ethyl replaced with hydrogen~100-fold less potentNot specified

Data compiled from multiple sources. nih.govnih.govnih.gov The table is for illustrative purposes and represents approximate values.

These SAR studies, enabled by advances in synthetic chemistry, provide a deeper understanding of the molecular interactions between this compound and tubulin, guiding the design of the next generation of Vinca (B1221190) alkaloid-based anticancer drugs.

Rational Design for Overcoming Efflux Pump-Mediated Resistance

A significant challenge in the clinical application of this compound is the development of multidrug resistance (MDR), frequently mediated by the overexpression of the P-glycoprotein (Pgp) efflux pump. nih.gov Pgp actively transports this compound out of cancer cells, thereby reducing its intracellular concentration and diminishing its cytotoxic effects. A primary focus of this compound analog design has therefore been to create compounds that can evade or inhibit this resistance mechanism.

Rational design strategies have centered on modifying the this compound structure to decrease its recognition and transport by Pgp. One successful approach has involved the systematic functionalization of the C20' position to generate a series of this compound 20' amides. nih.govnih.gov Extensive structure-activity relationship (SAR) studies on these amides have revealed a clear trend: increasing the hydrophobicity of the substituent at the C20' position correlates with a reduced differential in activity between this compound-sensitive and Pgp-overexpressing resistant cell lines. nih.gov This suggests that more hydrophobic analogs are less efficiently effluxed by Pgp.

The progressive decrease in the activity ratio between resistant and sensitive cell lines (HCT116/VM46 vs. HCT116) with increasing hydrophobicity of the C20' amide substituent provides strong evidence for this design principle. nih.gov For instance, analogs with larger, more hydrophobic groups such as cyclohexyl, benzyl, and n-heptyl at the C20' amide position exhibit a significantly smaller difference in potency against the two cell lines compared to analogs with smaller, less hydrophobic groups like methyl or ethyl. nih.gov This indicates that the rational introduction of specific chemical properties can effectively counteract Pgp-mediated resistance, restoring the therapeutic potential of this compound in resistant cancer cells. The improvements in potency of these analogs have been shown to directly correlate with their tubulin binding affinity, while their ability to overcome resistance is linked to their impact on Pgp-derived efflux. nih.govnih.gov

C20' Amide Substituent (R) Increasing Hydrophobicity Ratio of IC50 (Resistant/Sensitive Cells) Indication
MethylLowHighestMore effective Pgp efflux
Ethyl
iso-Propyl
Cyclopropyl
Cyclobutyl
Cyclopentyl
Cyclohexyl
Benzyl
n-HeptylHighLowestLess effective Pgp efflux

Mechanisms of Vinblastine Resistance in Preclinical Models

Overview of Multidrug Resistance (MDR) in Vinblastine Context

Multidrug resistance (MDR) refers to the ability of cancer cells to develop cross-resistance to multiple structurally and mechanistically unrelated chemotherapeutic agents, including this compound. plos.orgjci.orgresearchgate.net This phenomenon is a major impediment to successful cancer chemotherapy. researchgate.net In the context of this compound, MDR can arise from various cellular adaptations, leading to reduced intracellular drug accumulation, altered drug targets, or evasion of programmed cell death. psu.edu Preclinical models, including various in vitro cell lines and in vivo animal models, have been instrumental in dissecting the complex mechanisms underlying this compound resistance. nih.govmdpi.comaacrjournals.org These models allow for the controlled study of acquired resistance, often through stepwise selection with increasing drug concentrations, or by characterizing innate resistance profiles. psu.eduaacrjournals.org

Efflux Pump Overexpression and Function

One of the most prominent mechanisms of this compound resistance in preclinical models is the overexpression and enhanced function of ATP-binding cassette (ABC) efflux pumps. These transmembrane proteins actively transport drugs out of the cell, thereby reducing their intracellular concentration below therapeutic levels. researchgate.netscirp.orgspandidos-publications.comthno.org

Role of P-glycoprotein (P-gp/MDR1) in Drug Export

P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a well-characterized ABC efflux pump frequently implicated in this compound resistance. nih.govresearchgate.netscirp.orgspandidos-publications.commdpi.com P-gp utilizes energy from ATP hydrolysis to actively pump a broad range of structurally diverse cytotoxic agents, including this compound, out of cancer cells. nih.govresearchgate.netscirp.org Overexpression of functional P-gp leads to a significant reduction in the intracellular accumulation of this compound, directly contributing to drug resistance. nih.govresearchgate.netscirp.orgspandidos-publications.comthno.orgaacrjournals.org

Numerous preclinical studies have demonstrated the critical role of P-gp in this compound resistance:

In a panel of 359 cancer cell lines, high P-gp expression was strongly associated with a lack of response to this compound. aacrjournals.org

Mouse melanoma cell lines, such as B16F10, exhibit active efflux of vinca (B1221190) alkaloids mediated by P-glycoprotein. nih.gov

K562 human chronic myelogenous leukemia blast cells transfected with human MDR1 cDNA showed 20-30-fold resistance to this compound, which was associated with decreased cellular accumulation of the drug. jci.org This resistance was reversed by P-gp inhibitors like cyclosporin (B1163) A. jci.org

In murine myeloma cells (P3X63Ag8.653), treatment with low doses of this compound led to the selection of resistant cells, and metabolomic analyses suggested that P-gp expression for MDR resistance is a function of metabolic adaptations in these cells. mdpi.com

Studies using Madin-Darby canine kidney (MDCK)-II and LLC-PK1 cells transfected with human MDR1 confirmed this compound as a P-gp substrate, with asymmetrical transport being much higher in MDR1-transfected cells compared to wildtype cells. nih.gov

In humanized mouse models, P-gp at the blood-brain barrier (BBB) plays a significant role in limiting this compound brain delivery, as Mdr1a(-/-) mice showed increased sensitivity to this compound compared to wild-type controls. plos.org

The human sarcoma cell line MES-SA, when subjected to single-step selection with this compound, predominantly developed MDR1 activation as the resistance mechanism, characterized by a typical drug efflux leading to reduced intracellular drug accumulation. psu.edu

The sister of P-glycoprotein (SPGP) has also been shown to accelerate this compound efflux in LLC-PK1 cells, indicating its role in drug transport. researchgate.net

Other efflux transporters, such as Multidrug Resistance-associated Protein 1 (MRP1, encoded by ABCC1) and Breast Cancer Resistance Protein (BCRP), can also contribute to this compound efflux and resistance, often in conjunction with P-gp. plos.orgphysiology.orgfrontiersin.org For instance, both P-gp and MRP1 have been shown to contribute to this compound efflux in trophoblast cells. physiology.org

Table 1: Examples of P-gp Mediated this compound Resistance in Preclinical Models

Preclinical Model (Cell Line/Organism)Resistance MechanismKey Finding/ObservationCitation
Cancer Cell Lines (Panel of 359)P-gp OverexpressionStrong association between high P-gp expression and lack of response to this compound (P = 0.004). aacrjournals.org aacrjournals.org
K562 Human Leukemia CellsMDR1 cDNA Transfection20-30-fold resistance to this compound; decreased cellular accumulation. jci.org jci.org
Murine Myeloma Cells (P3X63Ag8.653)P-gp OverexpressionSelection of this compound-resistant cells linked to P-gp expression and metabolic adaptations. mdpi.com mdpi.com
MDCK-II and LLC-PK1 Cells (human MDR1 transfected)P-gp Efflux FunctionThis compound identified as a P-gp substrate with high asymmetrical transport in transfected cells. nih.gov nih.gov
Mdr1a(-/-) MiceLack of Mdr1a Gene3-fold more sensitive to this compound, highlighting P-gp's role at BBB. plos.org plos.org
MES-SA Human Sarcoma CellsMDR1 ActivationPredominant resistance mechanism in single-step selected cells, characterized by reduced intracellular drug accumulation. psu.edu psu.edu

Strategies to Disrupt P-gp Binding and Transport

To circumvent P-gp mediated resistance, various strategies have been explored in preclinical models. These approaches primarily focus on inhibiting P-gp function, bypassing its efflux mechanism, or downregulating its expression.

P-gp Inhibitors: These agents directly block P-gp activity, allowing for increased intracellular accumulation of this compound. scirp.orgnih.gov P-gp inhibitors are broadly categorized into generations:

First-generation inhibitors like verapamil (B1683045) and cyclosporin A have shown the ability to reverse this compound resistance in vitro and in vivo. nih.govpsu.edujci.orgaacrjournals.org For example, cyclosporin A reversed this compound resistance in K562 cells. jci.org Pervilleine A, a novel tropane (B1204802) alkaloid structurally resembling verapamil, effectively restored this compound sensitivity in multidrug-resistant KB-V1 and CEM/VLB100 cells in culture, with IC50 values of 0.36 μM and 0.02 μM respectively. aacrjournals.org

Second- and third-generation inhibitors , such as tariquidar (B1662512) and elacridar, were developed with improved specificity and reduced toxicity. scirp.orgnih.govaboutscience.eu Tariquidar, for instance, is more potent in blocking P-gp compared to BCRP. nih.gov

Nanotechnology: Nanoparticle-based drug delivery systems can encapsulate chemotherapeutic agents, allowing them to bypass P-gp-mediated efflux and deliver the drug directly into cancer cells, thereby increasing intracellular drug retention. scirp.orgthno.orgnih.gov

Alterations in Microtubule System Components

This compound's primary mechanism of action involves binding to tubulin dimers and inhibiting their polymerization into microtubules, leading to microtubule depolymerization and disruption of mitotic spindle formation. nih.govoncotarget.comsickkids.ca Therefore, alterations in the tubulin protein itself or in proteins that interact with the microtubule system can lead to this compound resistance. plos.orgoncotarget.comaacrjournals.orgaacrjournals.org

Tubulin Mutations and Isoform Expression Changes

Mutations in α- and β-tubulin, the building blocks of microtubules, can directly interfere with this compound binding or alter microtubule dynamics, leading to resistance. plos.orgaacrjournals.orgaacrjournals.org

Tubulin Mutations: Preclinical studies have identified specific mutations in tubulin that confer resistance to this compound. For example, Chinese hamster ovary (CHO) cells selected for resistance to Colcemid and this compound exhibited molecular changes in both α- and β-tubulin, leading to increased microtubule assembly and stability. aacrjournals.org In a KB-derived cancer cell line (KB-L30) resistant to microtubule destabilizers, six novel mutation sites were found in the exon four of the βI-tubulin gene, which were associated with altered microtubule assembly and dynamic instability. plos.org These mutations can result in hyperstable microtubules, making them less susceptible to this compound's depolymerizing effects. aacrjournals.org

Tubulin Isoform Expression Changes: Human cells express multiple isotypes of α- and β-tubulin, which can exhibit tissue-specific expression and differential roles in microtubule dynamics. aacrjournals.orgmdpi.com Altered expression of specific β-tubulin isotypes has been linked to this compound resistance:

Decreased expression of class III β-tubulin was observed in this compound-resistant CCRF-CEM-derived leukemia cell lines (VLB100). aacrjournals.org While some studies suggest a correlation between high class III β-tubulin expression and this compound sensitivity in renal cancer cell lines, others indicate its involvement in resistance to vinca alkaloids in various tumor types. mdpi.comaacrjournals.org

Increased expression of class I and IV β-tubulin has been reported in vinca alkaloid-resistant Chinese hamster ovary cells, associated with decreased binding of vincristine (B1662923) (a vinca alkaloid similar to this compound) to tubulin. aacrjournals.org

In K562 leukemia cells resistant to this compound (KCVB2), there was a reduction in total tubulin content, an increased polymerized fraction of total tubulin, and overexpression of class III β-tubulin, which is normally expressed at very low levels in parental K562 cells. sickkids.ca

Table 2: Tubulin Alterations and this compound Resistance in Preclinical Models

Preclinical Model (Cell Line)Tubulin AlterationEffect on Microtubules/ResistanceCitation
CHO Cellsα- and β-Tubulin MutationsIncreased microtubule assembly and stability, conferring resistance to this compound. aacrjournals.org aacrjournals.org
KB-L30 CellsβI-Tubulin Mutations (V316D, T372S, S382L, E405K, E432K, G437K)Altered microtubule assembly and dynamic instability, leading to resistance to microtubule destabilizers. plos.org plos.org
CCRF-CEM-derived VLB100 CellsDecreased Class III β-Tubulin ExpressionAssociated with this compound resistance. aacrjournals.org aacrjournals.org
K562 Leukemia Cells (KCVB2)Overexpression of Class III β-Tubulin, increased polymerized tubulin fraction8-fold resistance to this compound, cross-resistance to other vinca alkaloids. sickkids.ca sickkids.ca
Renal Cell Carcinoma Cell LinesCorrelation between Class III β-Tubulin Expression and this compound SensitivitySignificant correlation observed (r = 0.89, P = 0.033). aacrjournals.org aacrjournals.org

Modifications in Cytoskeletal Protein Interactions

Beyond tubulin itself, other proteins that interact with the microtubule and actin cytoskeletal systems can also influence this compound sensitivity and resistance.

Microtubule-Associated Proteins (MAPs): MAPs bind to and regulate microtubule dynamics and stability. oncotarget.comaacrjournals.org Increased expression of MAP4, which stabilizes microtubules, has been associated with decreased sensitivity to microtubule-depolymerizing agents like vinca alkaloids in leukemia cells. aacrjournals.org In vincristine-resistant and this compound-resistant leukemia cells, increased levels of MAP4 protein were observed. aacrjournals.org

Other Cytoskeletal Proteins: Proteomic studies have identified alterations in various cytoskeletal and cytoskeleton-associated proteins in drug-resistant cancer cell lines. oup.comnih.gov

γ-Actin: Alterations in γ-actin expression have been functionally linked to antimicrotubule drug resistance. oup.com Human neuroblastoma SH-EP cells with γ-actin siRNA displayed higher relative resistance to this compound. oup.com

Stathmin-1 (STMN1): Overexpression of stathmin-1, a microtubule-interacting protein that promotes microtubule depolymerization, can be associated with resistance to microtubule-targeting drugs. oncotarget.com

Other proteins like vimentin, 14-3-3σ, CLIC1, and ezrin have also shown differential expression in cells resistant to microtubule-stabilizing agents, suggesting their potential roles in modulating cytoskeletal dynamics and drug response. nih.govmdpi.com While these are primarily studied in the context of microtubule-stabilizing agents, their general involvement in cytoskeletal regulation suggests potential broader implications for resistance to microtubule-destabilizing agents like this compound.

Table 3: Modifications in Cytoskeletal Protein Interactions and this compound Resistance

Preclinical Model (Cell Line)Cytoskeletal Protein AlterationEffect on this compound ResistanceCitation
CCRF-CEM-derived Leukemia CellsIncreased MAP4 Protein LevelsAssociated with vincristine and this compound resistance. aacrjournals.org aacrjournals.org
Human Neuroblastoma SH-EP Cellsγ-Actin siRNA (reduced γ-actin)Higher relative resistance to this compound. oup.com oup.com
Various Cancer Cell LinesOverexpression of Stathmin-1 (STMN1)Associated with resistance to microtubule-targeting drugs. oncotarget.com oncotarget.com

Preclinical Research Methodologies and Experimental Models

In Vivo Preclinical Models

In vivo models are essential for evaluating the systemic effects of vinblastine, including its antitumor activity and pharmacokinetics, in a whole-organism context. The most common in vivo models in preclinical oncology research are tumor-bearing animal models, typically mice and rats.

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the efficacy of this compound and its analogs. In these models, tumor growth inhibition and prolongation of survival are key endpoints. For instance, the antitumor activity of vinflunine, a fluorinated vinca (B1221190) alkaloid, was evaluated against a range of murine and human tumors, demonstrating its superiority over vinorelbine in terms of both survival prolongation and tumor growth inhibition. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, are also utilized to create a more clinically relevant tumor microenvironment.

Pharmacokinetic studies in animal models are also crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. Studies in rats have shown that this compound has a large volume of distribution and a long terminal elimination half-life, with biliary excretion being the main route of elimination. These in vivo models provide critical data that informs the design of clinical trials.

Model TypeOrganismKey Application for this compound ResearchReference
Human Tumor Xenograft (Subcutaneous)Mice (immunocompromised)Efficacy testing (tumor growth inhibition, survival)
Human Tumor Xenograft (Orthotopic)Mice (immunocompromised)Efficacy in a more clinically relevant microenvironment
Murine Syngeneic ModelsMice (immunocompetent)Evaluation of drug effects in the presence of a functional immune system
Pharmacokinetic ModelsRatsStudying absorption, distribution, metabolism, and excretion (ADME)

Genetically Engineered Animal Models

Genetically engineered animal models (GEMMs) are created by modifying the animal's own genetic material to recapitulate human diseases. nih.gov These models are particularly valuable because tumors arise de novo within a natural, immune-proficient microenvironment, allowing for the study of tumor initiation, progression, and interaction with the immune system. nih.gov

Knockout models, where a specific gene is inactivated, are crucial for understanding the role of particular proteins in a drug's pharmacology. A key example relevant to this compound is the use of Mdr1a/b(-/-) knockout mice, which lack the P-glycoprotein (ABCB1) drug efflux pump. A physiologically based pharmacokinetic (PBPK) model was developed using these mice to characterize the sources of variability in this compound pharmacokinetics. nih.govnih.gov This research demonstrated the critical role of ABCB1 in this compound efflux and helped create a model that could be scaled to simulate its pharmacokinetics in humans. nih.govnih.gov

Models involving key tumor suppressor genes, such as p53 knockout mice, are also highly relevant. While direct studies testing this compound in p53 knockout tumor models are not widely documented, research has shown that this compound's pro-apoptotic activity can occur through a p53-independent pathway. nih.gov In cells with compromised p53 function, this compound induces apoptosis via a mechanism involving the c-Jun protein and downregulation of the p21 cyclin-dependent kinase inhibitor. nih.gov This suggests that GEMMs with p53 mutations, which are common in human cancers and often lead to lymphoma and sarcomas in mice, would be valuable for studying this compound's efficacy in tumors that have lost this critical suppressor pathway. oncotarget.com

Humanized Animal Models for Specific Research Questions

Humanized animal models are advanced preclinical tools created by engrafting human immune cells and/or tissues into highly immunodeficient mice. nih.govnih.govascpt.org The goal is to create an animal model with a functional human immune system, which is crucial for evaluating immunotherapies and chemo-immunotherapy combinations. frontiersin.orgcrownbio.com Common methods include injecting human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells (HSCs) into mouse strains such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl). crownbio.com

While specific preclinical studies testing this compound in humanized mouse models are not extensively published, these models hold significant potential for specific research questions. This compound is known to have some immunosuppressant effects. frontiersin.org A humanized mouse model could be used to investigate:

Chemo-immunotherapy combinations: The interaction between this compound and human-specific immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies), could be evaluated. These models would allow researchers to determine if this compound's cytotoxic effects can synergize with immune-mediated tumor killing by releasing tumor antigens and promoting an immune response.

Impact on human immune cells: The direct effects of this compound on various human immune cell subsets (T cells, B cells, NK cells) within the tumor microenvironment can be studied in vivo. This would provide a more accurate picture of the drug's immunomodulatory properties than in vitro assays.

Toxicity on the human hematopoietic system: By engrafting human HSCs, these models can offer insights into the hematological toxicities of this compound on a human-derived system.

Humanized patient-derived xenograft (PDX) models, where a patient's tumor is co-engrafted with their own immune cells, represent a frontier in personalized medicine research. crownbio.com Such "avatar" models could be used to test the efficacy of this compound in combination with other agents on a specific patient's tumor and immune system before clinical administration.

Ethical Considerations and Alternatives to Animal Models

The use of animals in preclinical research carries significant ethical responsibilities. The guiding principles, often referred to as the 3Rs (Replacement, Reduction, and Refinement), are a cornerstone of modern experimental design.

Replacement: This principle encourages the use of non-animal methods whenever possible. Alternatives include in vitro studies using human cancer cell lines, 3D organoid cultures that better mimic tumor architecture, and in silico computer modeling to predict drug activity and pharmacokinetics.

Reduction: This aims to minimize the number of animals used by employing robust statistical methods, optimizing experimental designs, and sharing data to avoid duplicative studies.

Refinement: This focuses on minimizing animal suffering and improving welfare. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints to ensure animals are not subjected to unnecessary pain or distress.

Regulatory bodies and institutional animal care and use committees (IACUCs) mandate that researchers provide a strong scientific justification for using animal models, demonstrating that the potential knowledge gained outweighs the ethical costs.

Several alternatives are being developed to reduce reliance on animal models. Organoids , which are three-dimensional cell cultures derived from patient tumors (patient-derived organoids or PDOs), can recapitulate aspects of the tumor microenvironment and are used for drug screening. Organs-on-a-chip are microfluidic devices lined with human cells that simulate the physiology of a human organ, allowing for the study of drug metabolism and toxicity in a more controlled and human-relevant system. While these models cannot fully replace the complexity of an in vivo system, they are invaluable tools for initial screening and mechanistic studies, helping to refine hypotheses before any animal testing is conducted.

Preclinical Combinatorial Research Strategies

The clinical use of this compound often involves combination with other chemotherapeutic agents to enhance efficacy and overcome resistance. certisoncology.com Preclinical research is essential for identifying synergistic combinations and understanding the mechanisms that underpin their enhanced activity.

This compound Combinations with Other Investigational Agents

Preclinical models are used to test the hypothesis that combining this compound with agents that target different cellular pathways can result in a greater antitumor effect than either drug alone. A key strategy is to combine this compound's antimitotic action with drugs that inhibit signaling pathways crucial for tumor growth, survival, and angiogenesis.

One prominent example is the combination of this compound with mTOR inhibitors, such as rapamycin (B549165). In a preclinical study using an orthotopic xenograft model of human neuroblastoma, the combination of low-dose this compound and rapamycin resulted in a significantly more potent antitumor effect than either drug administered singly. Current time information in Portland, OR, US. This combination not only inhibited tumor growth more effectively but also significantly prolonged the lifespan of the mice. Current time information in Portland, OR, US. The mechanism was found to involve enhanced induction of apoptosis and a greater anti-angiogenic effect, demonstrating a synergistic interaction. Current time information in Portland, OR, US.

Combination AgentCancer ModelKey Findings & Mechanistic Insight
Rapamycin (mTOR inhibitor) Human Neuroblastoma Xenograft (Nude Mice)Synergistic Antitumor Activity: Combination treatment caused a more dramatic inhibition of tumor growth and increased the median lifespan compared to single-agent treatments. Current time information in Portland, OR, US.Enhanced Apoptosis: The combination triggered a significantly higher rate of apoptosis in tumor cells. Current time information in Portland, OR, US.Anti-Angiogenic Effect: The combined therapy showed a greater reduction in tumor microvessel area, suggesting a strong anti-angiogenic mechanism. Current time information in Portland, OR, US.

Other investigational strategies explored in preclinical settings include combining vinca alkaloids with agents designed to overcome multidrug resistance, which is often mediated by the P-glycoprotein efflux pump. nih.gov

Mechanistic Learning and Model-Informed Design for Combinatorial Approaches

Beyond simply observing efficacy, preclinical combination studies are designed to provide mechanistic insights that can inform clinical trial design. The this compound and rapamycin study, for example, demonstrated that the combination not only induced G2-M cell cycle arrest (a known effect of this compound) but also led to a near-complete depletion of the S phase, an effect greater than the sum of the individual drugs. Current time information in Portland, OR, US. This mechanistic understanding—that the drugs cooperate to disrupt cell cycle progression at multiple points—provides a strong rationale for their combined use.

Model-informed drug development (MIDD) uses data from preclinical experiments to build computational models that can simulate and predict a drug's behavior. Physiologically based pharmacokinetic (PBPK) models are a prime example. A PBPK model for this compound was developed using data from wild-type and knockout mice and then scaled to predict human pharmacokinetics. nih.govnih.gov Such models are invaluable for designing combination therapies. By incorporating the pharmacokinetic and pharmacodynamic (PK/PD) properties of both this compound and a partner drug, these models can:

Predict Drug-Drug Interactions: Simulate how one drug might affect the metabolism or transport of the other. For instance, since this compound is a substrate for CYP3A4 enzymes, a PBPK model could predict how a co-administered CYP3A4 inhibitor might alter this compound exposure and toxicity. nih.govnih.gov

Optimize Dosing Schedules: Test various dosing schedules in silico to identify the sequence and timing that maximizes synergy and minimizes toxicity, thereby reducing the number of animal experiments needed.

Translate Preclinical Findings: Help bridge the gap between preclinical animal data and human clinical trials by simulating the likely outcomes in a virtual human population.

By integrating experimental data from advanced models with sophisticated computational analysis, researchers can develop more rational, mechanistically informed strategies for using this compound in combination therapies.

Q & A

Q. How do researchers optimize in vitro models to study vinblastine’s effects on cancer cell proliferation?

Methodological Answer: In vitro models require standardization of cell lines (e.g., MCF-7, HepG2) and culture conditions. For cytotoxicity assays, use the MTT cell proliferation assay with this compound concentrations ranging from 0.00625 µM to 320 µM, depending on cell type and treatment duration . Ensure synchronization of cell cycles (e.g., lag, exponential, stationary phases) to account for phase-dependent drug accumulation, as this compound uptake varies significantly (e.g., 1.74 µg/mg in lag phase vs. 2.61 µg/mg in stationary phase) .

Q. What statistical methods are recommended for analyzing contradictory data in this compound pharmacokinetics?

Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups. For dose-response studies, apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Address outliers by combining parametric tests with nonparametric alternatives (e.g., Mann-Whitney U test) . When discrepancies arise in cytotoxicity data, systematically review variables like cell density, S9 metabolic activation, or solvent controls (e.g., DMSO interference) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of resistance across different cancer types?

Methodological Answer: Design comparative studies using RNA sequencing or CRISPR-Cas9 screens to identify resistance-associated genes (e.g., ABC transporters). Validate findings with functional assays, such as efflux inhibition via verapamil co-treatment. For clinical relevance, correlate in vitro resistance data with patient-derived xenograft (PDX) models and clinical trial datasets . Cross-validate results using orthogonal methods like flow cytometry for P-glycoprotein expression analysis .

Q. What experimental designs are effective for studying synergistic interactions between this compound and novel agents (e.g., nanoliposomal ceramides)?

Methodological Answer: Use the Chou-Talalay method to calculate combination indices (CI) via CalcuSyn software. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations (e.g., 0.008–1 µM this compound + 12–24 µM ceramide). Measure synergy through caspase 3/7 activity assays and validate with Annexin V/PI staining . Ensure statistical rigor by performing ANOVA with Dunnett’s T-test to compare monotherapy vs. combination effects .

Q. How should researchers address variability in this compound accumulation data across cell cycle phases?

Methodological Answer: Synchronize cells using serum starvation or chemical inhibitors (e.g., thymidine block) before treatment. Quantify intracellular this compound via HPLC-MS/MS, normalizing to cell dry weight. Report phase-specific accumulation with error bars representing SEM (e.g., lag phase: 1.74 ± 0.2 µg/mg; stationary phase: 2.61 ± 0.3 µg/mg) . Use time-lapse microscopy to correlate accumulation dynamics with mitotic arrest.

Methodological Frameworks

Q. What protocols ensure reproducibility in this compound’s cytotoxicity assays?

  • Cell Line Validation : Authenticate cell lines via STR profiling.
  • Dose Standardization : Include positive controls (e.g., cyclophosphamide) and solvent controls .
  • Data Reporting : Adhere to MIAME guidelines for omics data or ARRIVE guidelines for preclinical studies .

Q. How to design experiments investigating this compound’s impact on microtubule dynamics?

  • Use fluorescently labeled tubulin (e.g., GFP-α-tubulin) and live-cell imaging to track polymerization rates.
  • Compare this compound with other vinca alkaloids (e.g., vincristine) using EC50 values derived from dose-response curves .

Data Contradiction Analysis

Q. Why do studies report conflicting EC50 values for this compound in similar cell lines?

Potential Variables:

  • Metabolic Activation : Inclusion/exclusion of S9 liver fractions alters drug metabolism .
  • Assay Duration : Shorter exposures (24h) may underestimate cytotoxicity vs. prolonged treatments (72h).
  • Normalization Methods : Data normalized to cell count vs. protein content yield divergent results .

Tables for Reference

Table 1 : this compound Accumulation in Catharanthus roseus Cell Cultures Across Growth Phases

Growth PhaseDays Post-CultureThis compound (µg/mg dry weight)Vincristine (µg/mg dry weight)
Lag31.74 ± 0.21.83 ± 0.3
Exponential72.11 ± 0.32.27 ± 0.4
Stationary122.61 ± 0.32.52 ± 0.2

Table 2 : Synergy Testing of this compound + C6-Ceramide in HepG2 Cells

This compound (µM)C6-Ceramide (µM)Caspase 3/7 Activity (% Control)p-value vs. Monotherapy
0.00812145 ± 12<0.05
0.02524218 ± 18<0.01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinblastine
Reactant of Route 2
Reactant of Route 2
Vinblastine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.